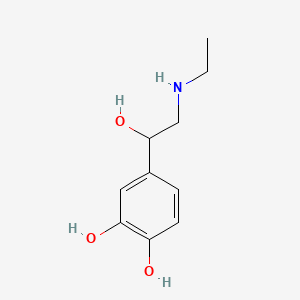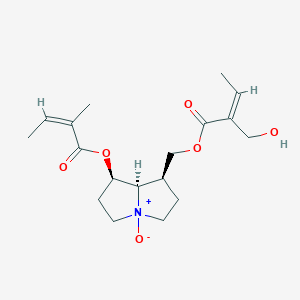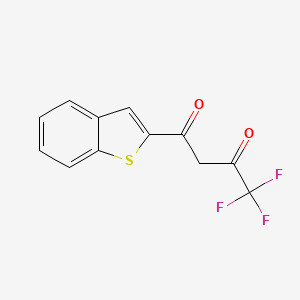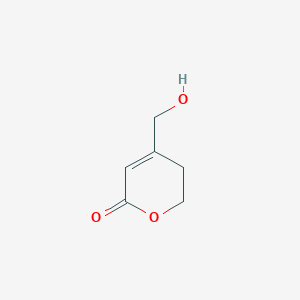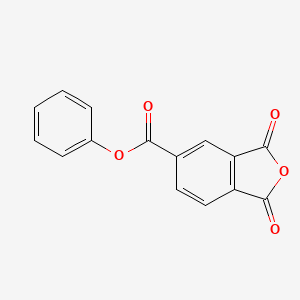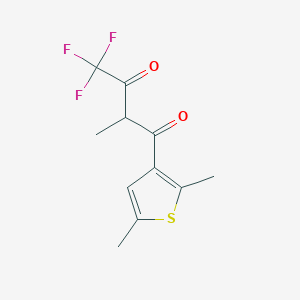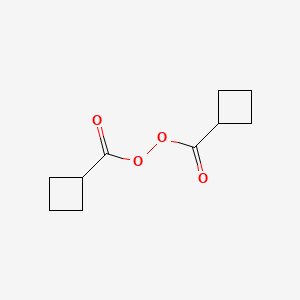
Schizolaenone C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Schizolaenone C is a natural product that can be found in the plant Schizolaena hystrix. It is a flavonoid compound known for its anti-proliferative and anti-oxidative activities . This compound has garnered interest due to its potential therapeutic applications, particularly in the fields of cancer research and antioxidant therapy.
Méthodes De Préparation
Schizolaenone C is primarily isolated from natural sources, specifically from the plant Schizolaena hystrix . The extraction process involves solvent extraction followed by chromatographic techniques to purify the compound. There is limited information on the synthetic routes for this compound, as it is mainly obtained from its natural source. Industrial production methods have not been extensively documented, suggesting that current research relies heavily on natural extraction.
Analyse Des Réactions Chimiques
Schizolaenone C undergoes various chemical reactions, including:
Oxidation: It exhibits anti-oxidative properties, indicating its ability to undergo oxidation reactions.
Reduction: There is limited information on its reduction reactions.
Substitution: The compound can participate in substitution reactions, particularly involving its hydroxyl groups.
Common reagents and conditions used in these reactions include oxidizing agents for oxidation reactions and various solvents for extraction and purification. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Applications De Recherche Scientifique
Schizolaenone C has several scientific research applications:
Mécanisme D'action
The mechanism by which Schizolaenone C exerts its effects involves its interaction with cellular pathways related to oxidative stress and cell proliferation. It inhibits the growth of human ovarian cancer cells by interfering with cellular signaling pathways that regulate cell division . Additionally, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative damage to cells .
Comparaison Avec Des Composés Similaires
Schizolaenone C is similar to other flavonoid compounds such as diplacone and 3’-O-methyl-5’-hydroxydiplacone, which also exhibit antioxidant and cytoprotective activities . this compound is unique due to its specific structure and the presence of a geranyl group, which contributes to its distinct biological activities . Other similar compounds include mimulone and 6-isopentenyl-3’-O-methyltaxifolin, which share some structural similarities but differ in their specific functional groups and biological activities .
Propriétés
Formule moléculaire |
C25H28O6 |
|---|---|
Poids moléculaire |
424.5 g/mol |
Nom IUPAC |
(2S)-2-(3,5-dihydroxyphenyl)-6-[(2E)-3,7-dimethylocta-2,6-dienyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C25H28O6/c1-14(2)5-4-6-15(3)7-8-19-20(28)12-23-24(25(19)30)21(29)13-22(31-23)16-9-17(26)11-18(27)10-16/h5,7,9-12,22,26-28,30H,4,6,8,13H2,1-3H3/b15-7+/t22-/m0/s1 |
Clé InChI |
CVIHLQPNGRNSIC-CEMXSPGASA-N |
SMILES isomérique |
CC(=CCC/C(=C/CC1=C(C2=C(C=C1O)O[C@@H](CC2=O)C3=CC(=CC(=C3)O)O)O)/C)C |
SMILES canonique |
CC(=CCCC(=CCC1=C(C2=C(C=C1O)OC(CC2=O)C3=CC(=CC(=C3)O)O)O)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


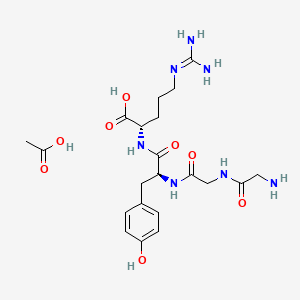
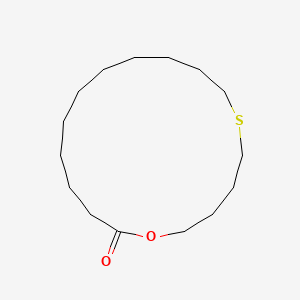
![3-[2-[(1E,3E,5E)-5-[1-[6-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B14752077.png)
![(2R)-2-amino-N-[(2S,3S,4R,5R)-5-[6-(dimethylamino)purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl]-3-(4-hydroxyphenyl)propanamide](/img/structure/B14752082.png)
